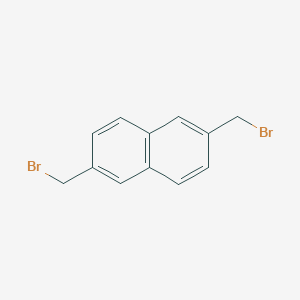

2,6-Bis(bromomethyl)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHSGFPVPTWMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CBr)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394761 | |

| Record name | 2,6-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4542-77-2 | |

| Record name | 2,6-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(bromomethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(bromomethyl)naphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2,6-Bis(bromomethyl)naphthalene. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development in leveraging the unique characteristics of this versatile bifunctional molecule.

Core Chemical Properties

This compound is a solid organic compound that serves as a valuable building block in the synthesis of more complex molecular architectures. Its symmetric structure and the presence of two reactive bromomethyl groups make it an ideal starting material for creating polymers, macrocycles, and other functional materials.[1]

Physical and Chemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀Br₂ | |

| Molecular Weight | 314.02 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 183-187 °C | [2] |

| Boiling Point | 386.3 ± 22.0 °C (Predicted) | [2] |

| CAS Number | 4542-77-2 | |

| Solubility | Soluble in various organic solvents (qualitative). Reacts with water.[3] Sparingly soluble in Chloroform, very slightly soluble in Ethyl Acetate.[3] | |

| Stability | Stable under recommended storage conditions. | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two bromomethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups and the construction of larger molecular assemblies.

Nucleophilic Substitution Reactions

The benzylic bromide moieties are highly susceptible to attack by various nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is fundamental to its use as a cross-linking agent and a monomer in polymerization reactions. For instance, it has been shown to be a highly active organic DNA crosslinking molecule.[4][2]

Polymerization Reactions

This compound is a key monomer in the synthesis of various polymers, particularly poly(naphthalene vinylene)s and polyethers. The rigid naphthalene core imparts desirable thermal and photophysical properties to the resulting polymers.

Experimental Protocols

Representative Experimental Protocol: Williamson Ether Polymerization

The following protocol is adapted from the synthesis of fluorescent poly(naphthalene ether)s using the analogous 2,6-bis(chloromethyl)naphthalene and can be considered a representative procedure for polymerization reactions involving this compound.

Materials:

-

This compound (1.00 eq)

-

Bisphenol A (1.00 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.50 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A (1.00 eq) and anhydrous potassium carbonate (2.50 eq).

-

Add anhydrous DMF to dissolve the reactants, aiming for a monomer concentration of 10-15% (w/v).

-

Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to facilitate the formation of the bisphenoxide salt.

-

Add this compound (1.00 eq) to the reaction mixture.

-

Increase the reaction temperature to 120-130°C and maintain for 12-24 hours. The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture (e.g., 1:1 v/v).

-

Collect the fibrous polymer precipitate by filtration using a Büchner funnel.

-

Wash the polymer thoroughly with methanol and deionized water to remove any unreacted monomers and salts.

-

Dry the polymer under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight.

Visualizations

Experimental Workflow for Williamson Ether Polymerization

General Reactivity of this compound

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.

-

Precautionary Statements: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

Conclusion

This compound is a highly versatile and reactive bifunctional building block with significant applications in the synthesis of advanced materials and potentially in the development of therapeutic agents. Its rigid naphthalene core and the presence of two reactive bromomethyl groups allow for the construction of a wide array of complex molecular architectures with tailored properties. The information provided in this technical guide is intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its effective and safe use in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 2,6-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Bis(bromomethyl)naphthalene from 2,6-dimethylnaphthalene, a critical building block in the development of advanced materials and pharmaceutical compounds. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and key quantitative data to support research and development efforts in this area.

Introduction

This compound is a valuable bifunctional reagent utilized in the synthesis of a variety of complex organic molecules, including macrocycles, polymers, and ligands for metal-organic frameworks. Its rigid naphthalene core and reactive benzylic bromide moieties make it an ideal precursor for constructing well-defined molecular architectures. The most common and direct route to this compound is the free-radical bromination of the more readily available 2,6-dimethylnaphthalene. This guide focuses on this key transformation.

Synthetic Pathway Overview

The primary synthetic route involves the benzylic bromination of the two methyl groups of 2,6-dimethylnaphthalene. This reaction typically proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl groups, which is followed by reaction with a bromine source.

The most widely used reagent for this transformation is N-Bromosuccinimide (NBS), which allows for a controlled concentration of bromine radicals in the reaction mixture, minimizing side reactions such as electrophilic aromatic bromination. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical irradiation.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product. Yields for the dibromination reaction can vary based on the specific conditions employed.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 110-112 | White crystalline solid |

| This compound | C₁₂H₁₀Br₂ | 314.02 | 183-187 | White to off-white solid |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using N-Bromosuccinimide.

Materials:

-

2,6-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

UV lamp (optional, for photo-initiation)

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethylnaphthalene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide. Standard conditions for benzylic bromination involve refluxing a solution of NBS in anhydrous CCl₄ with a radical initiator.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp. The reaction progress should be monitored (e.g., by TLC or GC) until the starting material is consumed. The completion of the reaction is often indicated by the succinimide byproduct floating on the surface of the solvent.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by recrystallization. A common method involves dissolving the crude material in toluene, followed by evaporation and recrystallization from ethanol.

-

Safety Precautions:

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent; appropriate engineering controls and personal protective equipment (gloves, safety glasses) must be used. Consider substituting with a less hazardous solvent if possible, such as benzene or 1,2-dichloroethane.

-

The reaction is exothermic and should be monitored carefully, especially on a larger scale.

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Reaction

The bromination of 2,6-dimethylnaphthalene with NBS proceeds through a free-radical chain mechanism, known as the Wohl-Ziegler reaction.

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-dimethylnaphthalene to form a stable benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical and succinimide, thus continuing the chain.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it maintains a low, constant concentration of Br₂ and HBr in the reaction mixture, which suppresses the competing electrophilic addition of bromine to the aromatic ring.

Conclusion

The synthesis of this compound from 2,6-dimethylnaphthalene is a robust and well-established process, primarily relying on free-radical bromination with N-Bromosuccinimide. Careful control of reaction conditions, particularly the exclusion of water and the use of a radical initiator, is crucial for achieving high yields and purity. The resulting product is a versatile intermediate for the synthesis of a wide array of functional materials and molecules of pharmaceutical interest. This guide provides the foundational knowledge for researchers to successfully perform and optimize this important synthetic transformation.

An In-Depth Technical Guide to 2,6-Bis(bromomethyl)naphthalene (CAS: 4542-77-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(bromomethyl)naphthalene is a bifunctional naphthalene derivative recognized for its utility as a versatile building block in organic synthesis and as a potent DNA crosslinking agent. Its rigid structure and two reactive bromomethyl groups make it a valuable tool in the development of novel therapeutics, advanced materials, and molecular probes. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development, with a particular focus on its mechanism of action as a DNA crosslinking agent and the subsequent cellular responses.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₂H₁₀Br₂.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4542-77-2 | |

| Molecular Formula | C₁₂H₁₀Br₂ | [1] |

| Molecular Weight | 314.02 g/mol | |

| Appearance | Solid | |

| Melting Point | 183-187 °C | |

| Boiling Point | 386.3 °C at 760 mmHg | |

| Density | 1.72 g/cm³ | |

| Flash Point | 219.2 °C | |

| SMILES String | BrCc1ccc2cc(CBr)ccc2c1 | |

| InChI Key | JRHSGFPVPTWMND-UHFFFAOYSA-N | |

| Assay | ≥95% |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of 2,6-dimethylnaphthalene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN).[2]

Experimental Protocol: Synthesis from 2,6-Dimethylnaphthalene

This protocol is adapted from a general procedure for the bromination of dimethylnaphthalenes.[3]

Materials:

-

2,6-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Benzene (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Water (deionized)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a stirred solution of 2,6-dimethylnaphthalene (1.0 equivalent) in anhydrous benzene, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN under an inert atmosphere (e.g., Argon).

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with 1 M aqueous HCl.

-

Extract the product with chloroform (2x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: DNA Crosslinking

A primary application of this compound in drug development stems from its ability to act as a highly active DNA crosslinking agent.[1] This property is of significant interest in cancer research, as DNA crosslinking can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Mechanism of DNA Crosslinking

The two reactive bromomethyl groups of this compound can form covalent bonds with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This can result in two types of crosslinks:

-

Intrastrand crosslinks: Linkages between two bases on the same strand of DNA.

-

Interstrand crosslinks (ICLs): Linkages between bases on opposite strands of the DNA double helix.

ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for DNA replication and transcription.[4]

Cellular Response to DNA Crosslinking: The DNA Damage Response (DDR) Pathway

The formation of DNA crosslinks by agents like this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). A key pathway involved in the repair of ICLs is the Fanconi Anemia (FA) pathway.[4][5]

The DDR pathway is initiated by sensor proteins that recognize the DNA lesion. In the case of ICLs, the stalling of the DNA replication fork is a critical activation signal. This leads to the recruitment and activation of protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related).[6][7]

The activated ATR kinase then phosphorylates a cascade of downstream proteins, leading to the activation of the FA core complex. This complex, in turn, monoubiquitinates the FANCD2-FANCI heterodimer, a crucial step for the recruitment of nucleases and other repair proteins to the site of the ICL to excise the lesion and repair the DNA.[3][5]

Caption: Simplified signaling pathway of the DNA damage response to ICLs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and materials science. Its ability to efficiently crosslink DNA makes it a valuable tool for researchers investigating DNA damage and repair pathways, and for the development of novel anticancer therapeutics. The synthetic protocols and biological insights provided in this guide are intended to support and facilitate further research and development in these critical areas.

References

- 1. Unique behavior of this compound as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. The Fanconi anemia pathway promotes replication-dependent DNA interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fanconi anemia pathway and the DNA interstrand cross-links repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 6. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,6-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)naphthalene is a bifunctional aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid naphthalene core, substituted with two reactive bromomethyl groups at the 2 and 6 positions, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. In the realm of drug development, it is particularly noted for its potent DNA cross-linking activity, a mechanism of action shared by many effective anticancer agents. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological activity of this compound, with a focus on its application as a DNA alkylating agent.

Molecular Structure and Properties

This compound possesses a planar naphthalene ring system, which imparts rigidity to its structure. The two bromomethyl groups are highly reactive electrophilic sites, susceptible to nucleophilic substitution reactions. This bifunctionality allows for the cross-linking of macromolecules, most notably DNA.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₁₂H₁₀Br₂ |

| Molecular Weight | 314.02 g/mol [1] |

| CAS Number | 4542-77-2[1] |

| Appearance | Solid |

| Melting Point | 183-187 °C[1] |

| SMILES | BrCc1ccc2cc(CBr)ccc2c1 |

| InChI | 1S/C12H10Br2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6H,7-8H2 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets), Bromomethyl protons (-CH₂Br) (singlet) |

| ¹³C NMR | Aromatic carbons, Bromomethyl carbon (-CH₂Br) |

| IR (Infrared) | C-H stretching (aromatic), C=C stretching (aromatic), C-H bending (aromatic), C-Br stretching |

| Mass Spec (MS) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms (M, M+2, M+4) |

Synthesis of this compound

The most common synthetic route to this compound involves the radical bromination of 2,6-dimethylnaphthalene. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of this compound (Adapted from general procedures)

Disclaimer: The following is a generalized protocol adapted from established methods for benzylic bromination and should be optimized for specific laboratory conditions.

Materials:

-

2,6-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylnaphthalene in a minimal amount of dry CCl₄.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon). If using photochemical initiation, irradiate the mixture with a UV lamp at a suitable temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield this compound as a solid.

Biological Activity: DNA Cross-Linking

The primary mechanism of the cytotoxic and potential anticancer activity of this compound is its ability to form covalent cross-links with DNA.[2][3] This process interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of DNA Cross-Linking

The two electrophilic bromomethyl groups of this compound can react with nucleophilic sites on DNA bases. The generally accepted mechanism involves the formation of a reactive carbocation intermediate, a naphthalenylmethyl cation, upon departure of the bromide leaving group. This carbocation is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine or the N3 position of adenine.[2][4] The bifunctional nature of the molecule allows for a second alkylation event, leading to the formation of an interstrand or intrastrand cross-link.

DNA Repair Pathways

The formation of DNA adducts and cross-links by agents like this compound triggers cellular DNA damage response (DDR) pathways. The primary repair mechanism for such bulky lesions is Nucleotide Excision Repair (NER).[5] If the damage is too extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis. The persistence of these adducts can lead to mutations if the cell attempts to replicate its DNA with the damage in place.[5][6]

Applications in Research and Drug Development

The potent DNA cross-linking ability of this compound makes it a valuable tool for studying DNA repair mechanisms and a lead compound for the development of novel anticancer therapeutics. Its rigid structure can be incorporated into larger molecules to design sequence-specific DNA binding agents or fluorescent probes for cellular imaging. Furthermore, its bifunctionality is exploited in materials science for the synthesis of polymers and metal-organic frameworks (MOFs) with unique photophysical and electronic properties.

Conclusion

This compound is a molecule of significant interest due to its bifunctional reactivity and rigid aromatic core. Its ability to act as a DNA cross-linking agent positions it as a promising candidate for further investigation in the development of anticancer drugs. While detailed experimental characterization data remains somewhat elusive in publicly accessible literature, its synthesis and reactivity patterns can be inferred from related compounds. Future research should focus on a comprehensive spectroscopic and crystallographic characterization of this molecule and a more detailed elucidation of its interactions with DNA and the cellular machinery involved in damage repair. Such studies will be crucial for unlocking its full potential in both medicine and materials science.

References

- 1. This compound 95 4542-77-2 [sigmaaldrich.com]

- 2. Design, Synthesis, and Characterization of Binaphthalene Precursors as Photoactivated DNA Interstrand Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique behavior of this compound as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. minds.wisconsin.edu [minds.wisconsin.edu]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Bis(bromomethyl)naphthalene: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)naphthalene is a halogenated organic compound that has garnered interest in the scientific community for its potential applications in medicinal chemistry and materials science. Its rigid naphthalene core functionalized with two reactive bromomethyl groups makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical properties, experimental protocols for synthesis and purification, and the biological significance of this compound, with a focus on its role as a DNA crosslinking agent.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Br₂ | |

| Molecular Weight | 314.02 g/mol | |

| Appearance | Solid | |

| Melting Point | 183-187 °C | |

| Boiling Point (Predicted) | 386.3 ± 22.0 °C | |

| CAS Number | 4542-77-2 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 2,6-dimethylnaphthalene. The following protocol is a representative procedure based on established methods for the bromination of similar aromatic compounds.

Materials:

-

2,6-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylnaphthalene (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

-

Perform a hot filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven or air-dry on a watch glass.

Biological Activity: DNA Crosslinking

This compound is recognized as a highly active organic DNA crosslinking molecule.[1] This biological activity is of significant interest in the context of cancer chemotherapy. DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of DNA, thereby preventing essential cellular processes like DNA replication and transcription, which can ultimately trigger cell death.[2][3][4]

The formation of ICLs by agents like this compound induces a complex cellular response, primarily involving DNA repair pathways. The Fanconi Anemia (FA) pathway is a critical component of the cellular machinery that recognizes and repairs ICLs.[2][3]

Below is a diagram illustrating a simplified overview of the DNA damage response to interstrand crosslinks.

Caption: DNA Damage Response Pathway to Interstrand Crosslinks.

The ability of this compound to induce DNA crosslinks makes it a valuable tool for studying DNA repair mechanisms and a potential lead compound for the development of novel anticancer agents. The efficacy of such agents often relies on the differential DNA repair capacities between cancerous and healthy cells.

Conclusion

This compound is a compound with well-defined physical properties and a significant biological activity profile centered on its ability to induce DNA interstrand crosslinks. The synthetic and purification protocols provided in this guide offer a foundation for researchers to produce this compound for further investigation. Its role as a DNA crosslinking agent opens avenues for its application in cancer research and drug development, particularly in targeting the DNA damage response pathways of tumor cells. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

- 1. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]

- 2. Using synthetic DNA interstrand crosslinks to elucidate repair pathways and identify new therapeutic targets for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Checkpoint signaling from a single DNA interstrand crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Bis(bromomethyl)naphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,6-Bis(bromomethyl)naphthalene, a key bifunctional building block in organic synthesis and medicinal chemistry.

Core Properties: Melting Point and Solubility

The physical properties of this compound are crucial for its handling, purification, and application in various synthetic protocols.

Melting Point:

The melting point of this compound is consistently reported in the range of 183-187 °C . This sharp melting range is indicative of a relatively pure compound.

| Property | Value | Reference |

| Melting Point | 183-187 °C |

Solubility:

| Solvent | Expected Qualitative Solubility |

| Water | Low to Insoluble |

| Ethanol | Sparingly Soluble to Soluble |

| Diethyl Ether | Sparingly Soluble to Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 165 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow, typically within 1-2 °C.

Determination of Qualitative Solubility

This protocol outlines a general procedure to determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, diethyl ether, chloroform, toluene)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a small, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observe the mixture. If the solid completely dissolves, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid does not dissolve completely, the compound is "sparingly soluble" or "insoluble." Note any partial dissolution.

-

Repeat the procedure for each solvent to be tested.

-

For a more detailed analysis, the amount of solvent required to dissolve a specific mass of the solute can be determined to provide a semi-quantitative measure of solubility.

Synthesis and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the presence of two reactive bromomethyl groups. These groups can readily undergo nucleophilic substitution reactions, making the compound a key precursor for the synthesis of a wide range of derivatives.

A significant application of this compound is in the field of medicinal chemistry, where it has been identified as a highly active organic DNA crosslinking molecule. This property makes it a compound of interest for the development of novel anticancer agents.

Synthesis Workflow

The synthesis of this compound typically involves the bromination of 2,6-dimethylnaphthalene. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Caption: Synthetic workflow for this compound.

Mechanism of Action as a DNA Cross-linking Agent

The two electrophilic bromomethyl groups of this compound can react with nucleophilic sites on DNA bases, such as the N7 position of guanine. This can lead to the formation of covalent bonds, resulting in either intrastrand or interstrand cross-links in the DNA double helix. These cross-links can inhibit DNA replication and transcription, ultimately leading to cell death, which is a desirable outcome in cancer therapy.

Caption: Proposed mechanism of DNA cross-linking by this compound.

Spectroscopic and Synthetic Profile of 2,6-Bis(bromomethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2,6-Bis(bromomethyl)naphthalene, a key bifunctional building block in organic synthesis, materials science, and medicinal chemistry. Due to the limited availability of published experimental spectra, this document combines reported physical data with predicted spectroscopic characteristics to offer a thorough profile for researchers.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Br₂ | [1][2] |

| Molecular Weight | 314.02 g/mol | [1][2][3] |

| CAS Number | 4542-77-2 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 183-187 °C | [1][2][4] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple and symmetric. The chemical shifts are predicted for a spectrum recorded in CDCl₃.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet | 2H | H-4, H-8 |

| ~ 7.75 | Singlet | 2H | H-1, H-5 |

| ~ 7.50 | Doublet | 2H | H-3, H-7 |

| ~ 4.70 | Singlet | 4H | -CH₂Br |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule, showing only six distinct signals.

| Chemical Shift (ppm) | Assignment |

| ~ 135.0 | C-2, C-6 |

| ~ 133.5 | C-4a, C-8a |

| ~ 129.0 | C-4, C-8 |

| ~ 128.5 | C-1, C-5 |

| ~ 127.0 | C-3, C-7 |

| ~ 33.0 | -CH₂Br |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorptions corresponding to the aromatic naphthalene core and the bromomethyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1210 | Strong | C-Br stretch |

| 890-850 | Strong | C-H out-of-plane bending for isolated H |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 312, 314, 316 | High | [M]⁺ (isotopic pattern for Br₂) |

| 233, 235 | High | [M-Br]⁺ |

| 154 | Medium | [M-2Br]⁺ |

| 141 | Very High | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the radical bromination of 2,6-dimethylnaphthalene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol

Materials:

-

2,6-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylnaphthalene (1 equivalent) in CCl₄.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere. The reaction is typically initiated by light, so exposure to a lamp may be necessary.

-

Monitor the reaction progress by TLC or GC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Synthetic Workflow Diagram

The following diagram illustrates the synthesis of this compound from 2,6-dimethylnaphthalene.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2,6-Bis(bromomethyl)naphthalene

For: Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2,6-Bis(bromomethyl)naphthalene. This compound is a reactive reagent used in organic synthesis. Due to its hazardous nature, a thorough understanding of its properties and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous material. The primary routes of exposure are inhalation, skin contact, and eye contact. As a potent alkylating agent, it can react with biological molecules, necessitating careful handling.[1] It is corrosive and can cause severe burns.[2] Many bromomethylnaphthalene compounds are also lachrymators, meaning they can induce tearing.[1]

GHS Hazard Classification for this compound [2]

| Category | Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life. (Translated from H410) |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects. |

Signal Word: Danger[2]

Quantitative Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 4542-77-2 | [2] |

| Molecular Formula | C₁₂H₁₀Br₂ | [2] |

| Molecular Weight | 314.02 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 183-187 °C (lit.) | [2][3] |

| Flash Point | Not applicable | [2] |

Table 2: Acute Toxicity Data

| Compound | Route | Species | Value |

| This compound | Oral | - | No data available |

| Dermal | - | No data available | |

| Inhalation | - | No data available |

Table 3: Occupational Exposure Limits

| Chemical Name | Agency | Limit Value |

| This compound | ACGIH | None listed |

| NIOSH | None listed | |

| OSHA | None listed |

Experimental Protocols and Safe Handling

A systematic approach to handling this compound is essential for minimizing risk. All steps must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1]

Engineering Controls

-

Chemical Fume Hood: All work involving this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][4]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[1][4] Facilities should be equipped with these features.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.[1]

| PPE Category | Recommended Equipment | Reference |

| Eye/Face | Chemical safety goggles and a face shield are mandatory.[2][5] | [2][5] |

| Skin | A lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1][4] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[6] | [1][4][6] |

| Respiratory | For dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P3) should be used.[2] Respiratory protection must comply with OSHA regulations (29 CFR 1910.134).[4][7] | [2][4][7] |

General Handling Protocol

-

Preparation: Conduct a thorough risk assessment before beginning any work.[8] Assemble all necessary equipment inside the fume hood before opening the chemical container.[8]

-

Weighing and Dispensing: Use the smallest quantity of the compound necessary for the experiment.[1] Carefully handle the container to avoid generating dust.[4][8]

-

Reaction Setup: Keep the container tightly closed when not in use.[4] If adding the material to a liquid, always add the material slowly to the liquid, never the other way around.[9]

-

Post-Handling: Wash hands thoroughly with soap and water after handling, before leaving the lab, and before eating.[1][10] Decontaminate the work area after completion of the experiment.

Storage Requirements

-

Store in original, tightly sealed containers in a cool, dry, well-ventilated area.[9]

-

Keep away from incompatible materials such as oxidizing agents, bases, alcohols, amines, and moisture.[4]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all exposures.[4][5]

-

Eye Contact: Immediately flush the eyes with running water for at least 15-30 minutes, keeping eyelids open.[4][9] Do not allow the victim to rub their eyes.[4]

-

Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][9]

-

Inhalation: Remove the victim from the exposure to fresh air immediately.[4] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[4]

-

Ingestion: Do NOT induce vomiting.[4][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical.[1]

-

Minor Spill (within a fume hood):

-

Major Spill (outside a fume hood or large volume):

Fire Fighting Measures

-

Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[4] Do NOT use water directly on the fire.[4]

-

Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated.[4] Containers may explode when heated.[4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous waste.[1] Disposal must be in accordance with all applicable institutional, local, and national regulations.[1] Do not dispose of these materials in standard laboratory trash or down the drain.[1]

Visualized Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 95 4542-77-2 [sigmaaldrich.com]

- 3. This compound 95 4542-77-2 [sigmaaldrich.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. aaronchem.com [aaronchem.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,6-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Bis(bromomethyl)naphthalene is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its rigid naphthalene core and the presence of two reactive bromomethyl groups offer a scaffold for constructing complex molecular architectures. A key aspect of its chemistry involves the functionalization of the aromatic nucleus through electrophilic substitution reactions. This guide provides a comprehensive overview of the predicted reactivity and regioselectivity of this compound in common electrophilic aromatic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Due to the limited availability of direct experimental data on this specific substrate, this guide leverages data from analogous compounds, primarily 2,6-dimethylnaphthalene, to forecast the expected outcomes. The directing effects of the bis(bromomethyl) substituents, which are anticipated to be weakly deactivating and ortho, para-directing, are critically analyzed in the context of the inherent reactivity of the naphthalene ring system. This document aims to serve as a valuable resource for researchers in designing synthetic routes and predicting the products of electrophilic substitution on this important naphthalene derivative.

Introduction: The this compound Scaffold

The naphthalene core is a prevalent motif in numerous biologically active compounds and approved drugs. The 2,6-disubstitution pattern provides a linear and rigid framework that can be advantageous for molecular recognition and binding to biological targets. The two bromomethyl groups in this compound serve as reactive handles for a variety of nucleophilic substitution reactions, allowing for the attachment of diverse functional groups. However, to fully exploit the synthetic potential of this molecule, a thorough understanding of the reactivity of its aromatic core is essential. Electrophilic aromatic substitution (EAS) offers a direct method to introduce additional functionalities onto the naphthalene ring, thereby modulating the electronic and steric properties of the resulting molecules.

This guide will explore the predicted regioselectivity of EAS on this compound, drawing parallels with the well-studied chemistry of 2,6-dimethylnaphthalene.

Predicted Reactivity and Regioselectivity

The two bromomethyl groups at the 2- and 6-positions are expected to influence the regioselectivity of electrophilic attack on the naphthalene ring. The bromomethyl group is generally considered to be weakly electron-withdrawing due to the inductive effect of the bromine atom, which would lead to a slight deactivation of the aromatic ring compared to naphthalene itself. However, like alkyl groups, it is an ortho, para-director. In the context of the 2,6-disubstituted naphthalene ring, the directing effects can be analyzed as follows:

-

Positions 1, 3, 4, 5, 7, and 8 are available for substitution.

-

The bromomethyl group at C-2 directs incoming electrophiles to the 1- (ortho) and 3- (ortho) positions.

-

The bromomethyl group at C-6 directs incoming electrophiles to the 5- (ortho) and 7- (ortho) positions.

Naphthalene itself preferentially undergoes electrophilic attack at the α-position (C1, C4, C5, C8) due to the greater resonance stabilization of the resulting carbocation intermediate. Considering both the directing effects of the bromomethyl groups and the intrinsic reactivity of the naphthalene nucleus, it is predicted that electrophilic substitution will preferentially occur at the 1- and 5-positions , which are ortho to the bromomethyl groups and are also α-positions of the naphthalene ring. Substitution at the 3-, 4-, 7-, and 8-positions is expected to be minor.

dot

Caption: Predicted regioselectivity of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions: A Predictive Analysis

Based on the reactions of analogous 2,6-disubstituted naphthalenes, primarily 2,6-dimethylnaphthalene, the following section outlines the predicted outcomes for key electrophilic substitution reactions on this compound.

Nitration

Nitration is a fundamental EAS reaction for introducing a nitro group, which can be further transformed into other functional groups, such as amines.

Predicted Outcome: The nitration of this compound is expected to yield primarily a mixture of 1-nitro-2,6-bis(bromomethyl)naphthalene and 1,5-dinitro-2,6-bis(bromomethyl)naphthalene under controlled conditions. Mononitration is anticipated to be the major pathway with careful control of stoichiometry and temperature.

| Reaction | Reagents and Conditions (Predicted) | Major Product(s) (Predicted) | Approximate Yield (Predicted) |

| Mononitration | HNO₃, H₂SO₄, CH₂Cl₂, 0 °C to rt | 1-Nitro-2,6-bis(bromomethyl)naphthalene | 70-80% |

| Dinitration | Fuming HNO₃, H₂SO₄, 0 °C to rt | 1,5-Dinitro-2,6-bis(bromomethyl)naphthalene | 50-60% |

Experimental Protocol (Hypothetical): Mononitration

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-nitro-2,6-bis(bromomethyl)naphthalene.

dot

Caption: Hypothetical workflow for the mononitration of this compound.

Halogenation

Halogenation introduces halogen atoms onto the aromatic ring, which are useful for cross-coupling reactions and other transformations.

Predicted Outcome: Bromination of this compound is expected to yield 1-bromo-2,6-bis(bromomethyl)naphthalene as the major product. Further bromination would likely lead to the formation of 1,5-dibromo-2,6-bis(bromomethyl)naphthalene .

| Reaction | Reagents and Conditions (Predicted) | Major Product(s) (Predicted) | Approximate Yield (Predicted) |

| Monobromination | Br₂, FeBr₃, CCl₄, rt | 1-Bromo-2,6-bis(bromomethyl)naphthalene | 75-85% |

| Dibromination | Excess Br₂, FeBr₃, CCl₄, reflux | 1,5-Dibromo-2,6-bis(bromomethyl)naphthalene | 60-70% |

Experimental Protocol (Hypothetical): Monobromination

-

To a solution of this compound (1.0 eq) in carbon tetrachloride, add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the bromine color disappears.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-bromo-2,6-bis(bromomethyl)naphthalene.

Sulfonation

Sulfonation introduces the sulfonic acid group, which can act as a directing group itself or be converted to other functionalities.

Predicted Outcome: Based on studies with 2,6-dimethoxynaphthalene, the sulfonation of this compound is predicted to yield This compound-4-sulfonic acid as the major monosulfonation product. Disulfonation is expected to occur at the 4- and 7-positions.

| Reaction | Reagents and Conditions (Predicted) | Major Product(s) (Predicted) | Approximate Yield (Predicted) |

| Monosulfonation | Concentrated H₂SO₄, rt | This compound-4-sulfonic acid | 80-90% |

| Disulfonation | Fuming H₂SO₄, heat | This compound-4,7-disulfonic acid | 70-80% |

Experimental Protocol (Hypothetical): Monosulfonation

-

Carefully add this compound (1.0 eq) in portions to concentrated sulfuric acid (5-10 eq) with stirring at room temperature.

-

Continue stirring at room temperature for several hours until the starting material is consumed (monitor by taking a small aliquot, quenching with water, and analyzing by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, collect by filtration. If soluble, neutralize with a base (e.g., CaCO₃ or NaOH) and isolate the salt.

-

The product can be purified by recrystallization of its salt form.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a key method for forming C-C bonds and introducing acyl groups, which are precursors to many other functional groups.

Predicted Outcome: The Friedel-Crafts acylation of 2,6-dimethylnaphthalene has been reported to give "anomalous" products due to rearrangements. It is plausible that the acylation of this compound could also lead to complex mixtures or rearranged products. However, under carefully controlled conditions, acylation at the 1-position to yield 1-acyl-2,6-bis(bromomethyl)naphthalene might be achievable, though potentially in lower yields compared to other EAS reactions.

| Reaction | Reagents and Conditions (Predicted) | Major Product(s) (Predicted) | Approximate Yield (Predicted) |

| Acetylation | CH₃COCl, AlCl₃, CS₂, 0 °C | 1-Acetyl-2,6-bis(bromomethyl)naphthalene | 40-50% (potential for side products) |

Experimental Protocol (Hypothetical): Acetylation

-

Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide in a three-necked flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq).

-

Add a solution of this compound (1.0 eq) in carbon disulfide dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with carbon disulfide.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the crude product by column chromatography.

dot

Caption: Predicted reaction pathway for the Friedel-Crafts acetylation of this compound.

Conclusion

This technical guide provides a predictive framework for the electrophilic substitution reactions of this compound. While direct experimental data is currently limited, by drawing analogies with related compounds like 2,6-dimethylnaphthalene, we can anticipate the regiochemical outcomes of key transformations. The 1- and 5-positions are predicted to be the most reactive sites for electrophilic attack. The provided hypothetical protocols and predicted outcomes are intended to guide synthetic chemists in the further functionalization of this valuable scaffold. It is important to note that the actual experimental results may vary, and optimization of reaction conditions will be crucial for achieving desired products in high yields and purity. Further experimental investigation into the electrophilic substitution chemistry of this compound is warranted to validate these predictions and expand the synthetic utility of this important molecule.

Methodological & Application

Application Notes and Protocols for the Utilization of 2,6-Bis(bromomethyl)naphthalene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(bromomethyl)naphthalene is a versatile aromatic monomer that serves as a key building block in the synthesis of a variety of functional polymers. Its rigid naphthalene core, coupled with two reactive bromomethyl groups, allows for its incorporation into polymer backbones through several distinct polymerization techniques. The resulting polymers often exhibit desirable properties such as high thermal stability, intrinsic fluorescence, and tunable optoelectronic characteristics, making them promising candidates for applications in materials science and drug development, including fluorescent sensors, organic light-emitting diodes (OLEDs), and bio-imaging.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound via Gilch polymerization, Williamson ether synthesis, Wittig polymerization, and Suzuki coupling.

I. Gilch Polymerization for the Synthesis of Poly(2,6-naphthalene vinylene) (PNV)

The Gilch polymerization is a common method for synthesizing poly(arylene vinylene)s. This reaction proceeds via a dehydrohalogenation mechanism, where a strong base is used to eliminate hydrogen bromide from the monomer, leading to the formation of a reactive quinodimethane intermediate that subsequently polymerizes. The use of this compound in a Gilch polymerization yields poly(2,6-naphthalene vinylene) (PNV), a conjugated polymer with potential applications in organic electronics.

General Reaction Scheme:

Caption: Gilch polymerization of this compound.

Experimental Protocol:

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Schlenk line or glovebox

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF dropwise to the stirred monomer solution over a period of 1 hour. An excess of the base is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 20-24 hours. The solution may change color and become more viscous as the polymer forms.

-

Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove unreacted monomer and oligomers, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Monomer | This compound |

| Base | Potassium tert-butoxide |

| Solvent | Toluene |

| Temperature | 55 °C |

| Reaction Time | 24 hours |

| Resulting Polymer Properties (Illustrative) | |

| Weight-Average Molecular Weight (Mw) | >100,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 4.0 |

II. Williamson Ether Synthesis for Fluorescent Poly(naphthalene ether)s

The Williamson ether synthesis is a versatile method for preparing ethers and can be adapted for polymerization to create polyethers. By reacting this compound with various bisphenols in the presence of a base, fluorescent poly(naphthalene ether)s can be synthesized. The choice of bisphenol allows for the tuning of the polymer's physical and photophysical properties.

General Reaction Scheme:

Caption: Williamson ether synthesis of a poly(naphthalene ether).

Experimental Protocol:

Materials:

-

This compound (1.00 eq)

-

Bisphenol A (1.00 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.50 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Nitrogen inlet

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A and anhydrous potassium carbonate.

-

Add anhydrous DMF to achieve a monomer concentration of 10-15% (w/v).

-

Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to form the bisphenoxide salt.[1]

-

Add this compound to the reaction mixture.

-

Increase the temperature to 120-130°C and maintain for 12-24 hours. Polymerization progress can be monitored by an increase in viscosity.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture.[1]

-

Collect the polymer by filtration, wash thoroughly with deionized water and methanol, and dry in a vacuum oven at 60-80°C.[1]

Quantitative Data:

The following table summarizes representative quantitative data for a poly(naphthalene ether) synthesized from the analogous 2,6-bis(chloromethyl)naphthalene and Bisphenol A.[1]

| Parameter | Value |

| Monomer 1 | 2,6-Bis(chloromethyl)naphthalene (1.00 eq) |

| Monomer 2 | Bisphenol A (1.00 eq) |

| Base | K₂CO₃ (2.50 eq) |

| Solvent | DMF |

| Monomer Concentration | 10-15% (w/v) |

| Reaction Temperature | 120-130 °C |

| Reaction Time | 12-24 hours |

| Resulting Polymer Properties | |

| Number-Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 30,000 - 60,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 2.5 |

| Glass Transition Temperature (Tg) | 150 - 180 °C |

| Fluorescence Emission Max (λem) | 400 - 450 nm |

III. Wittig Polymerization for Poly(naphthalene vinylene) Derivatives

The Wittig reaction, a cornerstone of organic synthesis for alkene formation, can be extended to a polymerization process. A Wittig polycondensation between this compound and an aromatic dialdehyde can produce poly(naphthalene vinylene) derivatives. This method offers an alternative route to conjugated polymers with potentially different structural features compared to those obtained via Gilch polymerization.

General Reaction Scheme:

Caption: Wittig polymerization for a PNV derivative.

Experimental Protocol (Adapted from general procedures):

Materials:

-

This compound

-

Triphenylphosphine

-

An aromatic dialdehyde (e.g., terephthaldehyde)

-

A strong base (e.g., potassium tert-butoxide or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMF)

-

Methanol

Equipment:

-

Schlenk line or glovebox

-

Multi-neck round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Addition funnel

Procedure:

-

Synthesis of the Bis(phosphonium salt):

-

In a round-bottom flask, dissolve this compound and a slight excess of triphenylphosphine in an appropriate solvent (e.g., toluene or DMF).

-

Heat the mixture under reflux for several hours until the bis(phosphonium salt) precipitates.

-

Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

-

-

Polymerization:

-

In a flame-dried multi-neck flask under an inert atmosphere, suspend the bis(phosphonium salt) in an anhydrous solvent (e.g., THF).

-

Add a strong base (e.g., potassium tert-butoxide) to the suspension to form the ylide. The solution will typically develop a deep color.

-

In a separate flask, dissolve the aromatic dialdehyde in the same anhydrous solvent.

-

Slowly add the dialdehyde solution to the ylide solution at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

IV. Suzuki Coupling for Naphthalene-Containing Polymers

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be employed in a step-growth polymerization to synthesize a variety of conjugated polymers. By transforming this compound into a di-boronic ester derivative, it can be copolymerized with a dihaloaromatic monomer. Alternatively, though less common for this specific monomer, it could potentially be used directly in certain catalyzed reactions.

General Reaction Scheme (via a diboronic ester):

Caption: Suzuki polycondensation for a naphthalene-based polymer.

Experimental Protocol (Adapted from general procedures):

Materials:

-

This compound (as a precursor to the diboronic ester)

-

A dihaloaromatic comonomer (e.g., a dibromobenzene derivative)

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

A solvent system (e.g., toluene/water or dioxane/water)

-

Phase transfer catalyst (e.g., Aliquat 336), if needed

Equipment:

-

Schlenk line or glovebox

-

Multi-neck round-bottom flask

-

Magnetic stirrer and stir bars

-

Reflux condenser

Procedure:

-

Monomer Preparation: Synthesize the 2,6-naphthalene diboronic acid or its pinacol ester from this compound via a Grignard reaction followed by reaction with a borate ester, or through other established methods.

-

Polymerization:

-

In a multi-neck flask under an inert atmosphere, combine the naphthalene diboronic ester, the dihaloaromatic comonomer, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture to reflux (typically 80-110 °C) and stir for 24-72 hours.

-

Monitor the reaction progress by techniques such as GPC to track the increase in molecular weight.

-

After the polymerization is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration, wash it with water and methanol, and dry it under vacuum.

-

Polymer Characterization